

Technical Guide: Solubility Characterization of 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 2-(4-Chlorophenoxy)ethanimidamide hydrochloride |
| CAS No.: | 59104-19-7 |
| Cat. No.: | B1316804 |

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Executive Technical Summary

2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is a specialized amidine intermediate used primarily in the synthesis of antiparasitic agents and serine protease inhibitors.^[1] Chemically, it consists of a lipophilic 4-chlorophenoxy tail coupled to a hydrophilic acetamide headgroup, stabilized as a hydrochloride salt.

This guide addresses a critical formulation challenge: the compound exhibits "sparing solubility" in aqueous media despite its ionic nature, a property driven by high crystal lattice energy and the lipophilicity of the chlorophenoxy moiety. Accurate solubility profiling is essential for its use as a reaction intermediate or in biological assay formulation.

Compound Identity Profile

| Property | Detail |
|-------------------|--|
| IUPAC Name | 2-(4-Chlorophenoxy)ethanimidamide hydrochloride |
| Common Synonyms | 4-Chlorophenoxyacetamidine HCl; 2-(4-Chlorophenoxy)acetamidine HCl |
| CAS Number | 59104-19-7 (HCl salt); 98490-62-1 (Free base) |
| Molecular Formula | C ₈ H ₉ ClN ₂ O ₂ · HCl (C ₈ H ₁₀ Cl ₂ N ₂ O) |
| Molecular Weight | 221.08 g/mol |
| Melting Point | 185–187 °C (Decomposes) |
| pKa (Calculated) | ~11.5 (Amidine group) |

Physicochemical Solubility Landscape

The solubility of **2-(4-Chlorophenoxy)ethanimidamide hydrochloride** is governed by the competition between the solvation energy of the amidinium cation and the lattice energy of the crystal structure. The high melting point (185–187 °C) indicates strong intermolecular forces (hydrogen bonding and π -stacking), which resists dissolution in cold water.

Quantitative Solubility Data (Experimental & Predicted)

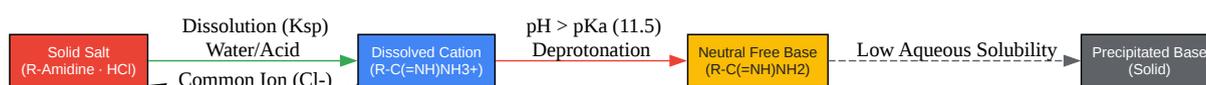
Note: Values categorized as "Predicted" are derived from QSPR models based on XLogP3 of 3.26 and general amidine salt behavior.

| Solvent System | Solubility Classification | Estimated Conc. (25°C) | Mechanistic Insight |
|--------------------|---------------------------|------------------------|--|
| Water (pH 7.0) | Sparingly Soluble | 1 – 10 mg/mL | High lattice energy limits dissolution despite ionization. |
| Water (Hot, >60°C) | Soluble | > 50 mg/mL | Thermal energy overcomes lattice enthalpy; risk of hydrolysis. |
| 0.1 M HCl | Soluble | > 20 mg/mL | Common ion effect is negligible compared to full protonation stability. |
| Methanol / Ethanol | Soluble | > 30 mg/mL | Best solvents for recrystallization; disrupts H-bond network. |
| DMSO | Freely Soluble | > 100 mg/mL | High dielectric constant and dipolar aprotic nature solvate the cation well. |
| Diethyl Ether | Insoluble | < 0.1 mg/mL | Lack of polarity prevents solvation of the ionic salt. |
| Hexane | Insoluble | < 0.01 mg/mL | Completely incompatible with ionic species. |

pH-Dependent Solubility Logic

The amidine group is a strong base. In aqueous solution, the equilibrium exists between the protonated amidinium ion (soluble) and the neutral free base (insoluble).

- pH < 10: The compound exists predominantly as the cationic species (). Solubility is determined by the of the hydrochloride salt.
- pH > 11: Deprotonation occurs, yielding the free base 2-(4-chlorophenoxy)ethanimidamide. This neutral species has high lipophilicity (LogP ~1.6) and will precipitate rapidly from aqueous solution.



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Figure 1: Solubility equilibrium showing the transition from soluble salt to insoluble free base at high pH.

Experimental Protocols for Validation

Due to the "sparingly soluble" nature of this specific salt, standard visual solubility tests are insufficient. The following protocols ensure rigorous data generation for formulation files.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

- Preparation: Weigh excess solid (~50 mg) of 2-(4-Chlorophenoxy)ethanimidamide HCl into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).
- Equilibration:
 - Seal vial and agitate at 25°C for 24 hours using a rotary shaker.

- Critical Step: Check pH after 1 hour. If pH has drifted >0.2 units due to dissolved salt, readjust.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 μm PVDF filter (pre-saturated).
- Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).
- Calculation:

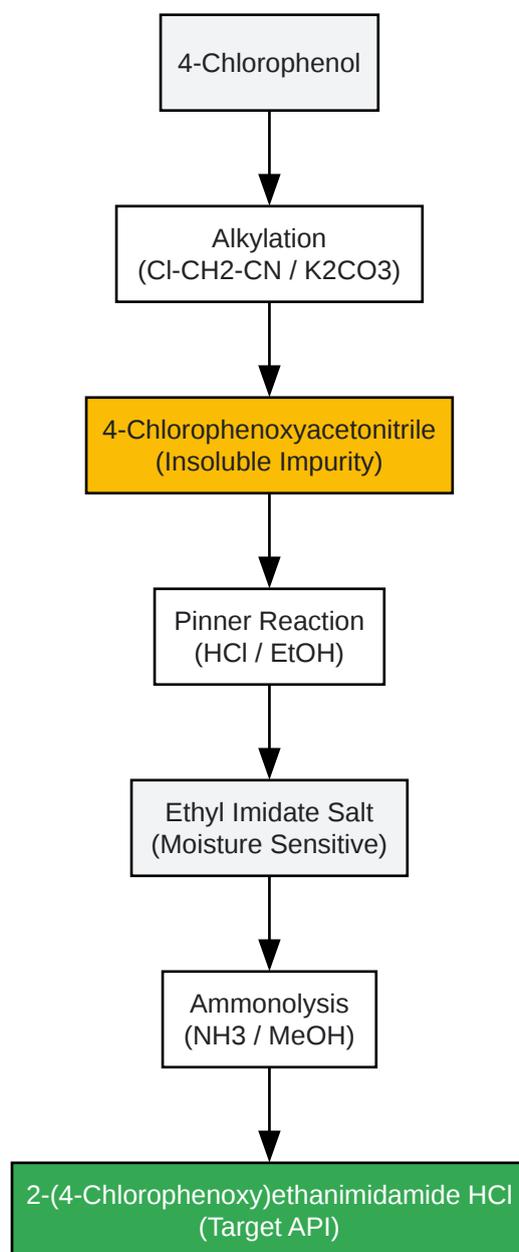
Protocol B: Potentiometric pKa Determination

Objective: Confirm the ionization state to predict pH-dependent precipitation.

- System: Use an autotitrator (e.g., Sirius T3).
- Sample: Dissolve ~1 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) if water solubility is too low.
- Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.
- Analysis: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa from the co-solvent data.
 - Expected Result: A single inflection point around pH 11.0–11.5 (amidine proton).

Synthesis & Structural Context

Understanding the synthesis aids in identifying impurities (like the nitrile precursor) that may alter solubility profiles. The compound is typically synthesized via the Pinner Reaction.



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Figure 2: Synthetic pathway.[10] Note that the nitrile intermediate is highly insoluble in water; its presence as an impurity will cause turbidity in solubility tests.

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